molecular formula C19H22ClNO B11496393 6-chloro-5,7-dimethyl-3-[2-(4-methylphenyl)ethyl]-3,4-dihydro-2H-1,3-benzoxazine

6-chloro-5,7-dimethyl-3-[2-(4-methylphenyl)ethyl]-3,4-dihydro-2H-1,3-benzoxazine

Cat. No.: B11496393
M. Wt: 315.8 g/mol
InChI Key: YEXDBBQUDOUSJS-UHFFFAOYSA-N
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Description

6-chloro-5,7-dimethyl-3-[2-(4-methylphenyl)ethyl]-3,4-dihydro-2H-1,3-benzoxazine is an organic compound belonging to the benzoxazine family. Benzoxazines are known for their unique ring structure, which includes both nitrogen and oxygen atoms. This particular compound is characterized by the presence of a chloro group, two methyl groups, and a 4-methylphenyl ethyl substituent, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-5,7-dimethyl-3-[2-(4-methylphenyl)ethyl]-3,4-dihydro-2H-1,3-benzoxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-4-chloro-6,8-dimethylphenol with 4-methylphenylacetaldehyde in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures the efficient production of this compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

6-chloro-5,7-dimethyl-3-[2-(4-methylphenyl)ethyl]-3,4-dihydro-2H-1,3-benzoxazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of various substituted benzoxazines depending on the nucleophile used.

Scientific Research Applications

6-chloro-5,7-dimethyl-3-[2-(4-methylphenyl)ethyl]-3,4-dihydro-2H-1,3-benzoxazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 6-chloro-5,7-dimethyl-3-[2-(4-methylphenyl)ethyl]-3,4-dihydro-2H-1,3-benzoxazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,4-dimethyl-3-phenyl-1,3-benzoxazine: Similar structure but lacks the chloro and 4-methylphenyl ethyl substituents.

    6-chloro-3,4-dihydro-2H-1,3-benzoxazine: Similar structure but lacks the methyl and 4-methylphenyl ethyl substituents.

Uniqueness

6-chloro-5,7-dimethyl-3-[2-(4-methylphenyl)ethyl]-3,4-dihydro-2H-1,3-benzoxazine is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the chloro group, methyl groups, and 4-methylphenyl ethyl substituent makes it a versatile compound with a wide range of applications.

Properties

Molecular Formula

C19H22ClNO

Molecular Weight

315.8 g/mol

IUPAC Name

6-chloro-5,7-dimethyl-3-[2-(4-methylphenyl)ethyl]-2,4-dihydro-1,3-benzoxazine

InChI

InChI=1S/C19H22ClNO/c1-13-4-6-16(7-5-13)8-9-21-11-17-15(3)19(20)14(2)10-18(17)22-12-21/h4-7,10H,8-9,11-12H2,1-3H3

InChI Key

YEXDBBQUDOUSJS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CCN2CC3=C(C=C(C(=C3C)Cl)C)OC2

Origin of Product

United States

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